2-tert-Butyl 8-methyl 3,4-dihydroisoquinoline-2,8(1H)-dicarboxylate
Overview
Description
2-tert-Butyl 8-methyl 3,4-dihydroisoquinoline-2,8(1H)-dicarboxylate is a useful research compound. Its molecular formula is C16H21NO4 and its molecular weight is 291.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Tert-Butyloxycarbonylation Reagent
Research by Saito et al. (2006) discusses a novel tert-butoxycarbonylation reagent, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), used for chemoselective reactions under mild conditions without a base. This method offers high yield and selectivity for substrates like phenols, amines, and carboxylic acids (Saito, Ouchi, & Takahata, 2006).
Synthesis of 1,2-Dihydroisoquinolines
A study by Obika et al. (2007) presents a concise synthesis of 1,2-dihydroisoquinolines and 1H-isochromenes using carbophilic Lewis acids. This method highlights the versatility of dihydroisoquinolines in synthesizing complex heterocycles and natural product derivatives through tandem nucleophilic addition and cyclization (Obika, Kono, Yasui, Yanada, & Takemoto, 2007).
Formation of 1,2-Dihydroquinoline Derivatives
Matsumoto et al. (2010) explore the formation of 1,2-dihydroquinoline-3-carboxylic acid derivatives from methyl 3-(arylamino)acrylates with hydrogen iodide. This reaction showcases the potential of using dihydroisoquinoline derivatives in synthesizing pharmacologically interesting compounds (Matsumoto, Mori, & Akazome, 2010).
Corrosion Inhibition
Faydy et al. (2019) evaluated new organic compounds based on 8-hydroxyquinoline for corrosion inhibition of carbon steel. Although the specific compound is not directly mentioned, the study illustrates the broader applicability of quinoline derivatives in material science for protecting metals from corrosion (Faydy, Lakhrissi, Guenbour, Kaya, Bentiss, Warad, & Zarrouk, 2019).
Synthesis of Marine Drugs
Li et al. (2013) focused on synthesizing key intermediates for antitumor antibiotics using chromene derivatives, indicative of the potential use of similar dihydroisoquinoline compounds in medicinal chemistry for drug synthesis and structural-activity relationship studies (Li, Wang, Wang, Luo, & Wu, 2013).
Properties
IUPAC Name |
2-O-tert-butyl 8-O-methyl 3,4-dihydro-1H-isoquinoline-2,8-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-9-8-11-6-5-7-12(13(11)10-17)14(18)20-4/h5-7H,8-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPGWNRQDCAQCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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